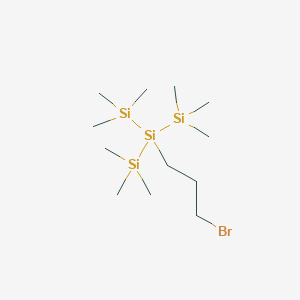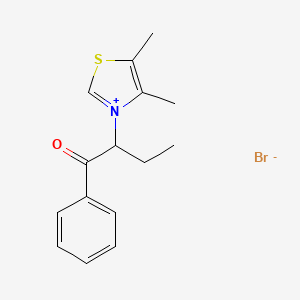![molecular formula C33H29O8P-2 B14193226 2,3-Dibenzyl-6-[2-(3,4,5-trimethoxyphenyl)ethenyl]-1-benzofuran-4-yl phosphate CAS No. 831222-77-6](/img/structure/B14193226.png)
2,3-Dibenzyl-6-[2-(3,4,5-trimethoxyphenyl)ethenyl]-1-benzofuran-4-yl phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Dibenzyl-6-[2-(3,4,5-trimethoxyphenyl)ethenyl]-1-benzofuran-4-yl phosphate: is a complex organic compound featuring a benzofuran core substituted with dibenzyl and trimethoxyphenyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dibenzyl-6-[2-(3,4,5-trimethoxyphenyl)ethenyl]-1-benzofuran-4-yl phosphate typically involves multi-step organic reactions. The process begins with the preparation of the benzofuran core, followed by the introduction of the dibenzyl and trimethoxyphenyl groups through various substitution reactions. Key reagents often include benzyl halides, trimethoxybenzaldehyde, and phosphoric acid derivatives. Reaction conditions may involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods: Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale operations, ensuring consistent quality, and implementing purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl positions, leading to the formation of benzaldehyde derivatives.
Reduction: Reduction reactions can target the ethenyl group, converting it to an ethyl group.
Substitution: The trimethoxyphenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).
Major Products:
Oxidation: Benzaldehyde derivatives.
Reduction: Ethyl-substituted benzofuran.
Substitution: Various substituted trimethoxyphenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound’s unique structure makes it a valuable intermediate in organic synthesis, particularly in the development of new materials and catalysts.
Biology: In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or as probes for studying biochemical pathways.
Medicine: The trimethoxyphenyl group is known for its pharmacophoric properties, making this compound a candidate for drug development, particularly in targeting cancer and infectious diseases.
Industry: In the industrial sector, this compound could be used in the synthesis of advanced materials, including polymers and nanomaterials, due to its structural versatility.
Wirkmechanismus
The mechanism of action of 2,3-Dibenzyl-6-[2-(3,4,5-trimethoxyphenyl)ethenyl]-1-benzofuran-4-yl phosphate is largely dependent on its interaction with biological targets. The trimethoxyphenyl group is known to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can disrupt cellular processes, leading to therapeutic effects such as anti-cancer or anti-inflammatory activity.
Vergleich Mit ähnlichen Verbindungen
Combretastatin A-4: Shares the trimethoxyphenyl group and is known for its anti-cancer properties.
Podophyllotoxin: Contains a similar benzofuran core and is used in the treatment of genital warts.
Colchicine: Features a trimethoxyphenyl group and is used to treat gout.
Uniqueness: 2,3-Dibenzyl-6-[2-(3,4,5-trimethoxyphenyl)ethenyl]-1-benzofuran-4-yl phosphate stands out due to its unique combination of functional groups, which confer a distinct set of chemical and biological properties. Its potential for diverse applications in medicinal chemistry and materials science highlights its versatility compared to similar compounds.
Eigenschaften
CAS-Nummer |
831222-77-6 |
|---|---|
Molekularformel |
C33H29O8P-2 |
Molekulargewicht |
584.6 g/mol |
IUPAC-Name |
[2,3-dibenzyl-6-[2-(3,4,5-trimethoxyphenyl)ethenyl]-1-benzofuran-4-yl] phosphate |
InChI |
InChI=1S/C33H31O8P/c1-37-30-20-25(21-31(38-2)33(30)39-3)15-14-24-18-28-32(29(19-24)41-42(34,35)36)26(16-22-10-6-4-7-11-22)27(40-28)17-23-12-8-5-9-13-23/h4-15,18-21H,16-17H2,1-3H3,(H2,34,35,36)/p-2 |
InChI-Schlüssel |
ZWWBKQWRWADBQC-UHFFFAOYSA-L |
Kanonische SMILES |
COC1=CC(=CC(=C1OC)OC)C=CC2=CC3=C(C(=C2)OP(=O)([O-])[O-])C(=C(O3)CC4=CC=CC=C4)CC5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Acetamide, N-[4-methyl-3-(phenylmethyl)-2(3H)-thiazolylidene]-](/img/structure/B14193143.png)



![Trimethyl[1-(methylsulfanyl)dec-1-EN-1-YL]silane](/img/structure/B14193173.png)
![4-Ethoxy-6-(2-fluorophenyl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B14193180.png)






![6-[Diphenyl(pyridin-4-YL)methoxy]hexan-1-OL](/img/structure/B14193216.png)

